Ethyl-(1H-imidazol-2-ylmethyl)-amine
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Physical And Chemical Properties Analysis
Imidazole is a colorless liquid with a high boiling point due to intermolecular hydrogen bonding . It shows a large value of dipole moment of 4.8 D in dioxane .
Scientific Research Applications
Synthesis of Substituted Imidazoles
Imidazole rings are prevalent in a variety of functional molecules used in everyday applications. “Ethyl-(1H-imidazol-2-ylmethyl)-amine” plays a crucial role in the regiocontrolled synthesis of these substituted imidazoles. The compound can act as a precursor or intermediate in forming bonds during the imidazole ring formation, which is essential for creating specific substitution patterns that are significant for the desired chemical and physical properties of the end molecules .
Medicinal Chemistry
The imidazole ring found in “Ethyl-(1H-imidazol-2-ylmethyl)-amine” is a core structure in many medicinal compounds. It’s used in the design and development of pharmaceuticals with antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties. The versatility of the imidazole ring allows for the creation of a wide range of bioactive molecules, making it a valuable asset in drug discovery and development .
Future Directions
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZOLVIHMQPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-(1H-imidazol-2-ylmethyl)-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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